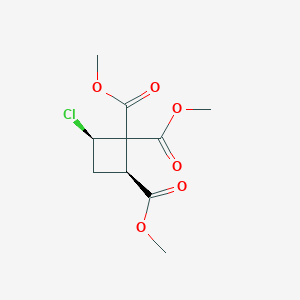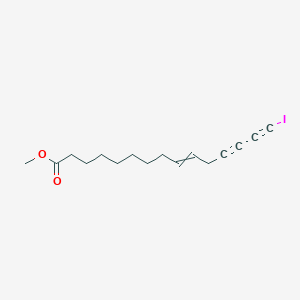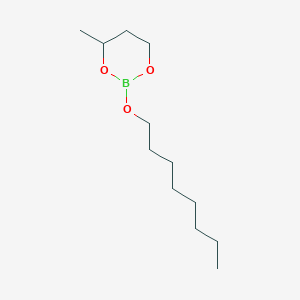
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of 4-methylboronic acid with 1-octanol in the presence of a dehydrating agent to form the desired dioxaborinane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of alkoxy-substituted dioxaborinanes .
Scientific Research Applications
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and coatings.
Mechanism of Action
The mechanism by which 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can influence the reactivity and stability of the compound. The dioxaborinane ring structure allows for unique interactions with enzymes and other biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(butyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(hexyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(decyloxy)-1,3,2-dioxaborinane
Uniqueness
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties and influences its solubility and reactivity. Compared to similar compounds with shorter or longer alkoxy chains, the octyloxy group provides an optimal balance of hydrophobicity and steric effects, making it particularly useful in certain applications .
Properties
CAS No. |
63532-74-1 |
|---|---|
Molecular Formula |
C12H25BO3 |
Molecular Weight |
228.14 g/mol |
IUPAC Name |
4-methyl-2-octoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-3-4-5-6-7-8-10-14-13-15-11-9-12(2)16-13/h12H,3-11H2,1-2H3 |
InChI Key |
VIOINJNQOOIMEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



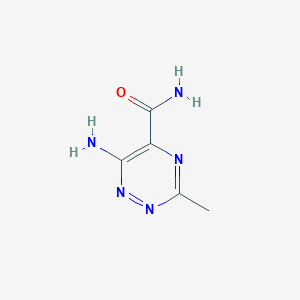


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)

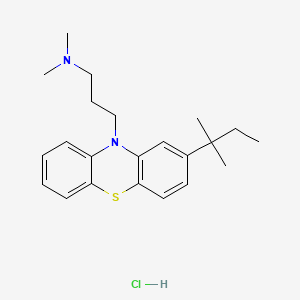



![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
